(R)-Warfarin-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

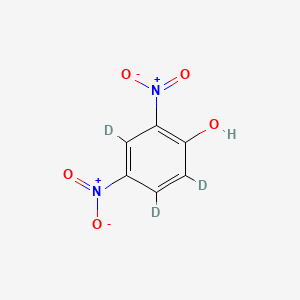

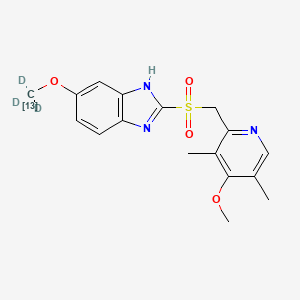

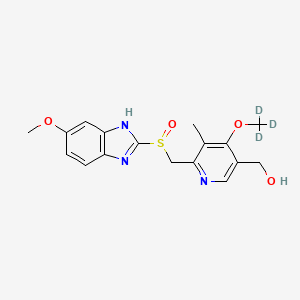

(R)-Warfarin-d5 is a chemical compound that is commonly used in scientific research. It is a deuterated form of warfarin, which is a widely used anticoagulant drug. (R)-Warfarin-d5 is primarily used as an internal standard in pharmacokinetic studies and bioanalytical assays. This compound has a unique isotopic signature, which makes it an ideal internal standard for quantitative analysis.

Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis and Bio-Equivalence Studies : A study by Pradhan et al. (2013) developed a method using liquid chromatography tandem mass spectrometry (LC-MS/MS) for determining warfarin enantiomers in human plasma. This method, which utilized (R)-Warfarin-d5 and (S)-Warfarin-d5 as internal standards, allowed for the rapid and accurate quantification of warfarin enantiomers, providing insights into their stereo-specific metabolism. This has applications in bio-equivalence studies and therapeutic drug monitoring (Pradhan et al., 2013).

Pharmacogenetics and Dosing Guidelines : Johnson et al. (2011) developed guidelines for warfarin dosing based on CYP2C9 and VKORC1 genotypes. The study highlights the genetic factors influencing warfarin dose variability, emphasizing the need for personalized medicine in anticoagulant therapy. This research has direct implications for clinical practice, guiding physicians in optimizing warfarin dosing for individual patients (Johnson et al., 2011).

Warfarin Drug Interactions : Wells et al. (1994) investigated the interactions of warfarin with drugs and food, providing comprehensive insights into how various substances can affect warfarin's anticoagulant effect. This study is crucial for understanding the safety and efficacy of warfarin therapy, especially in patients with polypharmacy (Wells et al., 1994).

Impact of Genetic Variants on Warfarin Metabolism : Lane et al. (2012) developed population pharmacokinetic models for both R- and S-warfarin using clinical and genetic factors. Their findings contribute to a better understanding of the interindividual variability in the pharmacokinetic parameters of warfarin, which is essential for improving dosing algorithms and reducing the risk of adverse effects (Lane et al., 2012).

Enantiomer-Specific Warfarin Metabolism Studies : Kim et al. (2013) assessed the metabolism of R- and S-warfarin by CYP2C19 and found differences in the efficiency of metabolism for each enantiomer. This research contributes to the understanding of the pharmacogenetics of warfarin and its variable therapeutic responses in different individuals (Kim et al., 2013).

Warfarin Metabolite Profiling : Studies like the one by Jones and Miller (2011) have developed advanced analytical methods for profiling warfarin and its metabolites, enhancing the understanding of warfarin's pharmacokinetics and metabolism. This is crucial for improving therapeutic outcomes and reducing the risk of adverse drug reactions (Jones & Miller, 2011).

Wirkmechanismus

Target of Action

®-Warfarin-d5 primarily targets Vitamin K epoxide reductase complex subunit 1 (VKORC1) . VKORC1 is crucial for the regeneration of reduced vitamin K, which is necessary for the carboxylation of certain clotting factors, including factors II, VII, IX, and X .

Mode of Action

®-Warfarin-d5 inhibits VKORC1, leading to a reduction in the regeneration of reduced vitamin K. This inhibition results in decreased carboxylation and activation of the vitamin K-dependent clotting factors, thereby reducing their ability to participate in the coagulation cascade .

Biochemical Pathways

The inhibition of VKORC1 by ®-Warfarin-d5 affects the vitamin K cycle . This cycle is essential for the post-translational modification of clotting factors. By disrupting this cycle, ®-Warfarin-d5 reduces the levels of active clotting factors, leading to an anticoagulant effect .

Pharmacokinetics

Absorption: ®-Warfarin-d5 is well-absorbed orally. Distribution: It has a volume of distribution of approximately 10.9L . Metabolism : It is metabolized primarily by the liver enzymes CYP2C19 and CYP3A4 . Excretion : The compound is excreted via the kidneys. Half-life : The clearance rate is about 0.125L/h in a 70kg individual .

Result of Action

At the molecular level, ®-Warfarin-d5 leads to a decrease in the activity of vitamin K-dependent clotting factors. This results in prolonged clotting times and a reduced risk of thrombus formation. At the cellular level, the compound’s action manifests as an anticoagulant effect, which is beneficial in preventing and treating thromboembolic disorders .

Action Environment

The efficacy and stability of ®-Warfarin-d5 can be influenced by several environmental factors:

- Drug Interactions : Concurrent use of other medications can alter the pharmacokinetics and dynamics of ®-Warfarin-d5 .

Understanding these factors is crucial for optimizing the therapeutic use of ®-Warfarin-d5 and minimizing adverse effects.

: Information derived from DrugBank and other pharmacological sources.

Eigenschaften

IUPAC Name |

4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-VLGPFOJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.